![molecular formula C16H21NO4 B2777390 (1R,4r)-4-(((benzyloxy)carbonyl)amino)cyclohexyl acetate CAS No. 2095396-46-4](/img/structure/B2777390.png)
(1R,4r)-4-(((benzyloxy)carbonyl)amino)cyclohexyl acetate
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Overview
Description
“(1R,4r)-4-(((benzyloxy)carbonyl)amino)cyclohexyl acetate” is a chemical compound with the CAS No. 2095396-46-4 . It is offered by several suppliers such as Benchchem and BLD Pharm .
Molecular Structure Analysis
The molecular formula of this compound is C16H21NO4 . Its molecular weight is 291.34 . For a detailed molecular structure, it would be best to refer to its Mol File from a reliable chemical database .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. For detailed reaction information, it is recommended to refer to specialized chemical databases or literature .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density are not provided in the search results. For detailed physical and chemical properties, it is recommended to refer to its product details from a reliable chemical database .Scientific Research Applications
Synthesis of Pharmacologically Active Compounds
This compound serves as a building block in the synthesis of various pharmacologically active compounds. For example, it is used in the preparation of glimepiride , an anti-diabetic medication, and L-370518 , a compound with potential therapeutic applications .
Neuropeptide YY Antagonists
The derivatives of this compound have been identified as potential neuropeptide YY antagonists. These antagonists can play a significant role in the regulation of appetite and energy homeostasis, which are crucial in the study of obesity and metabolic disorders .
Thrombin Inhibitors
Researchers have explored the use of this compound in the development of thrombin inhibitors. Thrombin is a key enzyme in the coagulation process, and its inhibitors are valuable for preventing thrombosis-related conditions .
Antihypertensive Agents
The compound has shown promise in the prevention and treatment of coronary, cerebral, and renal circulatory diseases due to its antihypertensive activity. This makes it a candidate for further research in cardiovascular therapeutics .
Pesticides
Certain derivatives of this compound are useful in the formulation of pesticides. The unique properties of the compound can be harnessed to develop new, more effective pest control agents .
Chemical Transformations
The tert-butyl group, which is structurally similar to the benzyloxy carbonyl group in this compound, is known for its unique reactivity pattern. This property is utilized in various chemical transformations, highlighting the compound’s versatility in synthetic chemistry .
Protecting Group in Organic Synthesis
In organic synthesis, the benzyloxy carbonyl group of this compound is used as a protecting group. It is introduced into a molecule to obtain chemoselectivity in subsequent chemical reactions, which is essential for complex synthetic pathways .
Biocatalytic Processes
The compound’s unique reactivity pattern, due to the presence of the benzyloxy carbonyl group, is also being studied for its application in biocatalytic processes. This includes its relevance in biosynthetic and biodegradation pathways, which are important for understanding and harnessing biological systems .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(phenylmethoxycarbonylamino)cyclohexyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-12(18)21-15-9-7-14(8-10-15)17-16(19)20-11-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXYORYBVAIHIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(CC1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4r)-4-(((benzyloxy)carbonyl)amino)cyclohexyl acetate |
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